molecular formula C7H12O B1294680 3-Ethyl-1-pentyn-3-ol CAS No. 6285-06-9

3-Ethyl-1-pentyn-3-ol

Cat. No. B1294680
CAS RN: 6285-06-9
M. Wt: 112.17 g/mol
InChI Key: PUNRPAWKFTXZIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Ethyl-1-pentyn-3-ol can be inferred from the reaction dynamics of the 1-propynyl radical with ethylene, leading to the formation of 1-penten-3-yne . Additionally, the synthesis of 2-ethyl-1-hexanol from n-butanal using a trifunctional catalyst and the biocatalytic resolution of ethyl 3-amino-4-pentynoate isomers provide examples of synthetic strategies that could potentially be adapted for the synthesis of 3-Ethyl-1-pentyn-3-ol.

Molecular Structure Analysis

While the molecular structure of 3-Ethyl-1-pentyn-3-ol is not directly discussed, the structure of 3-ethylindan-1-one and the low barrier methyl rotation in 3-pentyn-1-ol offer insights into the conformational dynamics and structural aspects of related compounds. These studies suggest that the ethyl group and the pentyn-1-ol moiety in similar molecules can influence the overall molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of molecules similar to 3-Ethyl-1-pentyn-3-ol can be deduced from the cycloisomerization reactions of 1,1-disubstituted 4-pentyn-1-ols and the chemistry of α-oxo ketene dithioacetals . These reactions demonstrate the potential pathways and intermediates that could be involved in the transformation of 3-Ethyl-1-pentyn-3-ol under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-1-pentyn-3-ol can be related to the properties of 3-penten-2-ol derivatives and the synthesis of clickable biodegradable polylactide from 2-hydroxy-4-pentynoic acid . These studies highlight the importance of functional groups and molecular structure in determining the properties of such compounds, which can be crucial for their application in various fields, including materials science and catalysis.

Scientific Research Applications

Given the specificity of your request, the information provided here focuses on broader categories of chemicals that share functional groups or structural similarities with "3-Ethyl-1-pentyn-3-ol," which could hint at potential applications:

Ethylene Perception and Its Inhibitors

Research on ethylene and its inhibitors, such as 1-methylcyclopropene (1-MCP), demonstrates significant interest in controlling ethylene's effects on fruit ripening and senescence. Watkins (2006) discusses the commercialization of 1-MCP for improving the quality maintenance of apples and its potential for other fruits and vegetables, highlighting the role of ethylene in agricultural research and postharvest technology (Watkins, 2006).

Ethyl Glucuronide as a Biomarker

Crunelle et al. (2014) reviewed the application of ethyl glucuronide (EtG), a minor alcohol metabolite, as a stable marker in hair for detecting and quantifying alcohol consumption over long periods. This showcases the importance of ethyl derivatives in forensic and clinical toxicology for monitoring substance use (Crunelle et al., 2014).

Ionic Liquids and Energy Storage

Tsuda, Stafford, and Hussey (2017) reviewed the progress in electrochemical technology using room-temperature ionic liquids, including those based on ethyl-imidazolium compounds. Their applications in electroplating and energy storage highlight the versatility of ethyl-containing ionic liquids in advanced material science and engineering (Tsuda et al., 2017).

Ethyl Esters and Cardiovascular Risk Reduction

Jia et al. (2020) highlighted the cardioprotective benefits of icosapent ethyl, a purified eicosapentaenoic acid ethyl ester, based on the REDUCE-IT trial. This indicates the potential therapeutic applications of ethyl esters in reducing cardiovascular risks (Jia et al., 2020).

Safety And Hazards

3-Ethyl-1-pentyn-3-ol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Containers should be kept tightly closed, and only non-sparking tools should be used . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

properties

IUPAC Name

3-ethylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8,5-2)6-3/h1,8H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNRPAWKFTXZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212018
Record name 1-Pentyn-3-ol, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-pentyn-3-ol

CAS RN

6285-06-9
Record name 3-Ethyl-1-pentyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6285-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentyn-3-ol, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285069
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Record name 3-Ethyl-1-pentyn-3-ol
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Record name 1-Pentyn-3-ol, 3-ethyl-
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Record name 3-ethylpent-1-yn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Zhao, Y Wu, G Yuan, L Hao, X Gao… - Chemistry–An Asian …, 2016 - Wiley Online Library
… reaction between 3-ethyl-1-pentyn-3-ol and atmospheric CO … K for 12 h, and 3-ethyl-1-pentyn-3-ol was added to the treated … in the reaction of 3-ethyl-1-pentyn-3-ol with atmospheric CO …
Number of citations: 86 onlinelibrary.wiley.com
V Cadierno, SE García‐Garrido… - Advanced Synthesis & …, 2006 - Wiley Online Library
… –g have been selectively obtained in 78 – 94% yield (quantitative transformations by GC) starting from the alkynols 3-isopropyl-4-methyl1-pentyn-3-ol (4a; entry 1), 3-ethyl-1-pentyn-3-ol …
Number of citations: 96 onlinelibrary.wiley.com
E Engholm, N Stuhr-Hansen, O Blixt - Tetrahedron Letters, 2017 - Elsevier
… Even though the alkyne is quite similar to 3-butyn-1-ol, the reaction with 3-ethyl-1-pentyn-3-ol progressed cleanly with high conversion (Entry 5). Unsurprisingly, the reaction of N-…
Number of citations: 8 www.sciencedirect.com
H Zhou, Z Hu, Y Liu, S Xiong - Food Chemistry: X, 2023 - Elsevier
… It should be noted that heptanal, 3,6-heptanedione, 1-hepten-3-one, 1-penten-3-one, 1-hexanol, 1-decanol, and 3-ethyl-1-pentyn-3-ol were not detected in the FS-fish noodle and 1,4-…
Number of citations: 0 www.sciencedirect.com
R Das, CM Nagaraja - Inorganic Chemistry, 2020 - ACS Publications
The rapid increase in the concentration of atmospheric carbon dioxide (CO 2 ) has resulted in undesirable environmental issues. Hence, selective CO 2 capture and utilization as C1 …
Number of citations: 46 pubs.acs.org
BR Williams, D Gisewhite, A Kalinsky, A Esmail… - Inorganic …, 2015 - ACS Publications
… 1,1′-bis(diphenylphosphino) ferrocene (BDPF) (0.2512 g, 0.4531 mmol) were combined in 30 mL of acetonitrile and magnetically stirred for 10 min, after which 3-ethyl-1-pentyn-3-ol (…
Number of citations: 25 pubs.acs.org
SD Johanningsmeier, RF McFeeters - International journal of food …, 2015 - Elsevier
… in 2-butanol, 3-methyl-2-butanol, 3-pentanol, 2-propen-1-ol, 2-pentanol, 3,3-dimethylbutan-2-ol, 2-methyl-3-pentanol, 4-penten-1-yl acetate, 4-methyl-2-pentanol, 3-ethyl-1-pentyn-3-ol, …
Number of citations: 42 www.sciencedirect.com
P Revill, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… The silylation of 3-ethyl-1-pentyn-3-ol (VII) with chlorotriethylsilane and DMAP in DMF gives the silyl ether (VIII), which, after metalation with n-BuLi in THF, is condensed with …
Number of citations: 2 access.portico.org
V Cadierno, P Crochet, SE García-Garrido… - Dalton …, 2010 - pubs.rsc.org
The catalytic isomerization of propargylic alcohols promoted by transition-metals represents a straightforward and appealing route to synthetically useful α,β-unsaturated carbonyl …
Number of citations: 172 pubs.rsc.org
L Orha, JM Tukacs, L Kollár… - Beilstein Journal of …, 2019 - beilstein-journals.org
It was demonstrated that the γ-valerolactone-based ionic liquid, tetrabutylphosphonium 4-ethoxyvalerate as a partially bio-based solvent can be utilized as alternative reaction medium …
Number of citations: 12 www.beilstein-journals.org

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